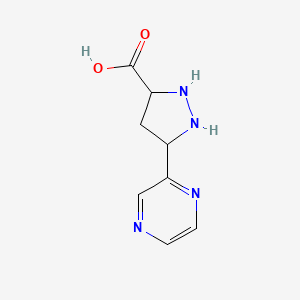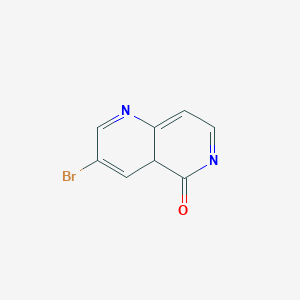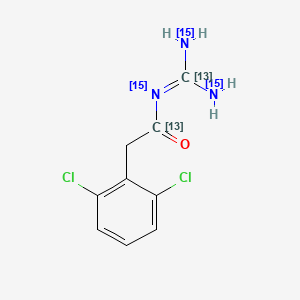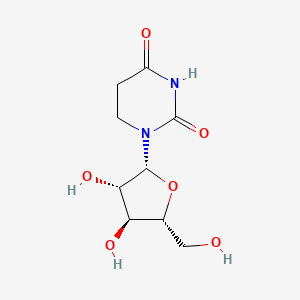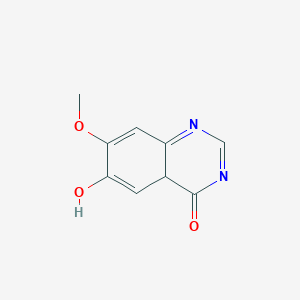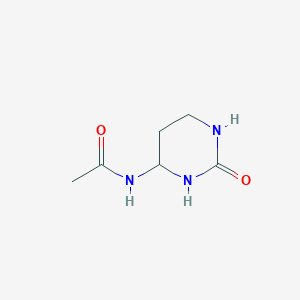
L-Proline, L-seryl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Ala-Pro typically involves the stepwise coupling of the amino acids serine, alanine, and proline. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds . The final product is obtained by deprotecting the amino and carboxyl groups.
Industrial Production Methods
Industrial production of Ser-Ala-Pro can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Ser-Ala-Pro can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a keto group, while reduction can revert it to a hydroxyl group.
Scientific Research Applications
Ser-Ala-Pro has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting ACE and its potential therapeutic effects on hypertension.
Medicine: Explored for its potential use in developing antihypertensive drugs.
Industry: Utilized in the production of bioactive peptides for research and therapeutic purposes.
Mechanism of Action
Ser-Ala-Pro exerts its effects by inhibiting the activity of ACE, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to a decrease in blood pressure by reducing the levels of angiotensin II.
Comparison with Similar Compounds
Similar Compounds
Ser-Ala-Gly-Pro-Ala-Phe: Another peptide with similar ACE inhibitory properties.
Proline/Alanine/Serine (PAS) Biopolymers: Structurally disordered polypeptides with similar amino acid composition.
Uniqueness
Ser-Ala-Pro is unique due to its specific sequence and structure, which confer its potent ACE inhibitory activity. Unlike other peptides, Ser-Ala-Pro has been specifically designed to target ACE, making it a valuable compound for hypertension research .
Properties
CAS No. |
403694-80-4 |
|---|---|
Molecular Formula |
C11H19N3O5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8-/m0/s1 |
InChI Key |
BRKHVZNDAOMAHX-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


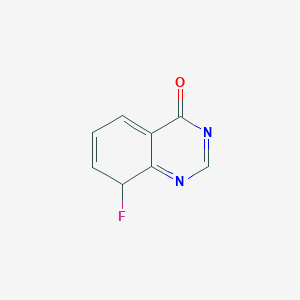

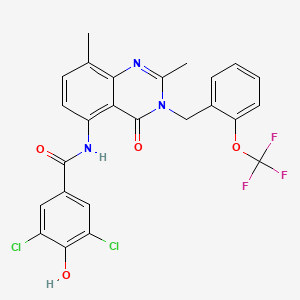
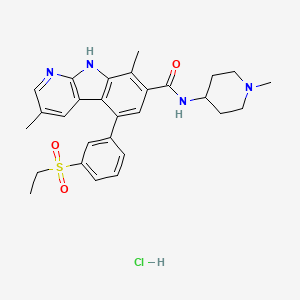
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
